molecular formula C23H29ClN2O5S2 B7887361 (+)-(2S,6R)-6-{[(1S)-1-Ethoxycarbonyl-3-phenylpropyl]amino}tetrahydro-5-oxo-2-(2-thienyl)-1,4-thiazepine-4(5H)-acetic acid

(+)-(2S,6R)-6-{[(1S)-1-Ethoxycarbonyl-3-phenylpropyl]amino}tetrahydro-5-oxo-2-(2-thienyl)-1,4-thiazepine-4(5H)-acetic acid

Cat. No. B7887361
M. Wt: 513.1 g/mol
InChI Key: XDDQNOKKZKHBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-(2S,6R)-6-{[(1S)-1-Ethoxycarbonyl-3-phenylpropyl]amino}tetrahydro-5-oxo-2-(2-thienyl)-1,4-thiazepine-4(5H)-acetic acid is a useful research compound. Its molecular formula is C23H29ClN2O5S2 and its molecular weight is 513.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+)-(2S,6R)-6-{[(1S)-1-Ethoxycarbonyl-3-phenylpropyl]amino}tetrahydro-5-oxo-2-(2-thienyl)-1,4-thiazepine-4(5H)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-(2S,6R)-6-{[(1S)-1-Ethoxycarbonyl-3-phenylpropyl]amino}tetrahydro-5-oxo-2-(2-thienyl)-1,4-thiazepine-4(5H)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Effects on Plasma Atrial Natriuretic Factor and Kidney ANF Receptors : A study found that chronic treatment with this compound, identified as CS622, in spontaneously hypertensive rats led to a decrease in plasma atrial natriuretic factor (ANF) levels and reduced cardiac hypertrophy. This suggests that the decrease in plasma ANF results from a decreased cardiac load rather than lowered blood pressure. The compound also influenced the binding capacity and affinity of kidney ANF receptors (Oda et al., 1988).

  • Angiotensin-Converting Enzyme Inhibitory Activity : Research has shown that derivatives of this compound exhibit potent in vitro ACE inhibitory activity. The structure-activity relationship was explored to determine the most effective molecular configurations for ACE inhibition (Yanagisawa et al., 1987).

  • Analytical Determination in Pharmacokinetic Studies : A specific and sensitive method was developed for the quantification of this compound and its active metabolite in plasma and urine, using gas chromatography-mass spectrometry. This is crucial for pharmacokinetic and bioavailability studies in humans (Kaiser et al., 1987).

  • Synthesis and Structural Analysis : Various studies have been conducted on the synthesis of this compound and its derivatives, focusing on the chemical processes and the structural characteristics of the resulting compounds. This includes exploration of different synthetic routes and analysis of the molecular structure using techniques like NMR spectroscopy (Letois et al., 1992).

properties

IUPAC Name

2-[6-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S2.ClH/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27;/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDQNOKKZKHBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-(2S,6R)-6-{[(1S)-1-Ethoxycarbonyl-3-phenylpropyl]amino}tetrahydro-5-oxo-2-(2-thienyl)-1,4-thiazepine-4(5H)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-(2S,6R)-6-{[(1S)-1-Ethoxycarbonyl-3-phenylpropyl]amino}tetrahydro-5-oxo-2-(2-thienyl)-1,4-thiazepine-4(5H)-acetic acid
Reactant of Route 2
(+)-(2S,6R)-6-{[(1S)-1-Ethoxycarbonyl-3-phenylpropyl]amino}tetrahydro-5-oxo-2-(2-thienyl)-1,4-thiazepine-4(5H)-acetic acid
Reactant of Route 3
(+)-(2S,6R)-6-{[(1S)-1-Ethoxycarbonyl-3-phenylpropyl]amino}tetrahydro-5-oxo-2-(2-thienyl)-1,4-thiazepine-4(5H)-acetic acid
Reactant of Route 4
(+)-(2S,6R)-6-{[(1S)-1-Ethoxycarbonyl-3-phenylpropyl]amino}tetrahydro-5-oxo-2-(2-thienyl)-1,4-thiazepine-4(5H)-acetic acid
Reactant of Route 5
(+)-(2S,6R)-6-{[(1S)-1-Ethoxycarbonyl-3-phenylpropyl]amino}tetrahydro-5-oxo-2-(2-thienyl)-1,4-thiazepine-4(5H)-acetic acid
Reactant of Route 6
(+)-(2S,6R)-6-{[(1S)-1-Ethoxycarbonyl-3-phenylpropyl]amino}tetrahydro-5-oxo-2-(2-thienyl)-1,4-thiazepine-4(5H)-acetic acid

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